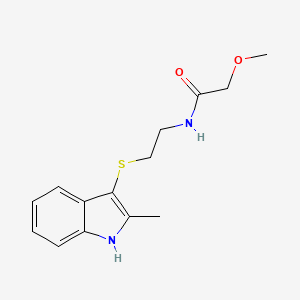

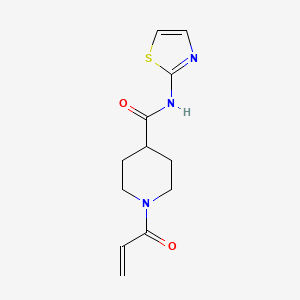

2-methoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of acetamide derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions at the carbon adjacent to the amide nitrogen. Similarly, paper discusses the synthesis of related compounds, starting from chiral amino acids to introduce different alkyl and aryl substituents. Paper reports the synthesis of novel acetamide derivatives using conventional, mild reaction conditions. These methods could potentially be adapted for the synthesis of "2-methoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide."

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. Paper provides crystallographic data on a related compound, showing the orientation of the amide and aromatic groups. Paper discusses the oxidation product of an acetamide derivative and its molecular modeling. These studies highlight the importance of the conformation and orientation of different groups within the molecule for its function.

Chemical Reactions Analysis

The chemical reactions involving acetamide derivatives are not explicitly detailed in the provided papers. However, the synthesis processes described in papers , , and involve reactions such as condensation and methylation, which are common in the formation of acetamide compounds. These reactions are essential for introducing various functional groups that can alter the biological activity of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. Paper evaluates the antioxidant activity of indolyl acetamide derivatives, which is a physical property related to their chemical structure. Paper describes the crystal structure and hydrogen bonding patterns of benzyl acetamide derivatives, which affect their solubility and stability. These properties are critical for the pharmacokinetic and pharmacodynamic profiles of the compounds.

Applications De Recherche Scientifique

For instance, studies on chloroacetamide herbicides like acetochlor reveal complex metabolic pathways in organisms that could be pertinent to research involving similar compounds. These herbicides undergo metabolic activation leading to DNA-reactive products, suggesting potential areas of study in toxicology, enzymatic activity, and molecular biology (Coleman, Linderman, Hodgson, & Rose, 2000). Additionally, the impact of these compounds on environmental and biological systems, including soil reception and activity influenced by agricultural practices, offers a framework for studying the environmental behavior and ecological effects of related chemical entities (Banks & Robinson, 1986).

Furthermore, the development of compounds with specific inhibitory activities against enzymes, as seen in the synthesis of protein tyrosine phosphatase 1B inhibitors, demonstrates the potential for chemical compounds, including acetamide derivatives, to serve as therapeutic agents or research tools in biochemistry and pharmacology (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).

Orientations Futures

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, contributing to the compound’s diverse range of effects .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that can result in various biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have a broad spectrum of biological activities, indicating that they can have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

2-methoxy-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-10-14(11-5-3-4-6-12(11)16-10)19-8-7-15-13(17)9-18-2/h3-6,16H,7-9H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHXFSRGBCSPEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)SCCNC(=O)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one](/img/structure/B2553872.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2553873.png)

![2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid](/img/structure/B2553876.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone](/img/structure/B2553877.png)

![N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2553885.png)

![tert-butyl (3S,4S)-3-hydroxy-4-[methyl(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinoline-1-carboxylate](/img/structure/B2553886.png)

![4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2553890.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2553891.png)